
2-carboperoxybenzoic acid
Overview
Description
2-Carboperoxybenzoic acid (2-CPBA) is a benzoic acid derivative featuring a peroxy (-O-O-) functional group attached to the aromatic ring at the ortho position relative to the carboxylic acid group. This structural motif endows the compound with unique oxidative properties, making it relevant in organic synthesis as an oxidizing agent or reactive intermediate. While direct literature on 2-CPBA is sparse, its analogs and derivatives—such as substituted benzoic acids and peroxides—are well-documented in chemical research. For example, 2-carbamimidoylbenzoic acid (a related precursor) has been utilized in synthesizing pyrimidine derivatives , highlighting the versatility of ortho-substituted benzoic acids in heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-carboperoxybenzoic acid is primarily synthesized by reacting phthalic acid with hydrogen peroxide. This reaction is typically carried out at low temperatures, and an organic solvent is used as the reaction medium. The reaction produces perphthalic acid and water as by-products. The detailed steps are as follows:
- Dissolve 62g (0.5 mol) of sodium carbonate monohydrate in 250 ml of water in a 1L round-bottom flask equipped with a stirrer and immersed in an ice-salt bath.
- Cool the solution to 0°C and add 69g (63 ml, 0.6 mol) of 30% hydrogen peroxide.
- Maintain the temperature at -5 to 0°C and add 74g (0.5 mol) of phthalic anhydride, which has been recrystallized from benzene.
- Stir the reaction mixture vigorously for 30 minutes at -5 to 0°C.
- Transfer the resulting solution or suspension to a separatory funnel and extract with 350 ml of ether.
- Carefully acidify the mixture with 30 ml of concentrated sulfuric acid dissolved in 150 ml of ice-cold water.
- Extract the precipitated benzenecarboperoxoic acid into ether and wash the ether extract with 40% ammonium sulfate solution.
- Dry the ether extract over anhydrous magnesium sulfate overnight in a refrigerator .
Industrial Production Methods: The industrial production of benzenecarboperoxoic acid, 2-carboxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-carboperoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: It can be reduced to phthalic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out at low temperatures to prevent decomposition.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution Reactions: Various nucleophiles can be used to replace the peroxy group, and the reactions are often carried out in the presence of catalysts.
Major Products Formed:
Oxidation: The major products include oxidized organic compounds such as alcohols, ketones, and carboxylic acids.
Reduction: The primary product is phthalic acid.
Substitution: The products depend on the nucleophile used and can include a wide range of substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Mechanism : The peroxy group in 2-carboperoxybenzoic acid contributes to its ability to generate reactive oxygen species, which can disrupt microbial cell membranes and inhibit growth.
- Case Studies : Research has demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have shown that formulations containing this compound exhibit significant bactericidal activity against Staphylococcus aureus and Escherichia coli .
-
Antioxidant Properties :
- Mechanism : The compound's ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress.
- Research Findings : In vitro studies have indicated that this compound can protect cellular components from oxidative damage, suggesting potential applications in anti-aging and skin care products .
-
Cancer Research :
- Mechanism : The compound has been investigated for its ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
- Case Studies : Experimental models have shown that it can selectively target cancerous cells while sparing normal cells, making it a potential candidate for targeted cancer therapies .
Environmental Applications
- Biodegradation of Pollutants :
- Water Treatment :
Materials Science Applications
- Polymer Synthesis :
- Coatings and Adhesives :
Summary Table of Applications
Application Area | Specific Use | Mechanism/Effectiveness |
---|---|---|
Pharmaceuticals | Antimicrobial formulations | Generates reactive oxygen species to disrupt cell membranes |
Antioxidant agents | Scavenges free radicals | |
Cancer therapy | Induces apoptosis selectively in cancer cells | |
Environmental Science | Biodegradation of pollutants | Enhances breakdown of organic pollutants |
Water treatment | Reduces microbial loads | |
Materials Science | Polymer synthesis | Acts as a radical initiator |
Coatings and adhesives | Improves durability and adhesion |
Mechanism of Action
The mechanism of action of benzenecarboperoxoic acid, 2-carboxy- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets and pathways involved include:
Oxidation of Organic Compounds: The peroxy group transfers oxygen to the substrate, resulting in the formation of oxidized products.
Generation of ROS: The decomposition of the peroxy group generates ROS, which can further react with other molecules.
Comparison with Similar Compounds
The following analysis compares 2-CPBA with structurally and functionally related benzoic acid derivatives, emphasizing substituent effects, reactivity, and applications.
2-Chlorobenzoic Acid
- Structure : A chlorine atom replaces the peroxy group at the ortho position.
- Properties : Chlorine’s electron-withdrawing nature enhances acidity (pKa ~2.9) compared to unsubstituted benzoic acid (pKa ~4.2).
- Toxicity: The U.S. EPA notes that 2-chlorobenzoic acid lacks sufficient repeated-dose toxicity data, complicating risk assessments. Structural analogs with >70% similarity (e.g., 3-chlorobenzoic acid) are used as proxies, but their relevance to 2-CPBA remains unclear .
- Applications : Primarily used in pesticide synthesis and as a corrosion inhibitor.
Salicyl Salicylate (2-Hydroxybenzoic Acid 2-Carboxyphenyl Ester)
- Structure : Combines two salicylic acid units via an ester linkage.
- Properties : Exhibits anti-inflammatory and analgesic effects, with a pKa of ~3.0 for the carboxylic acid group.
- Applications : Marketed under proprietary names like Disalcid® for osteoarthritis treatment . Unlike 2-CPBA, it lacks oxidative reactivity but shares utility in pharmaceutical design.
2-Propoxybenzoic Acid
- Structure : An alkoxy (-O-propyl) group replaces the peroxy moiety.
- Properties : The electron-donating propoxy group reduces acidity (pKa ~4.5) compared to 2-CPBA.
- Synthesis : Produced via alkylation of salicylic acid derivatives, as described in recent industrial protocols .
- Applications : Used in polymer stabilization and as a flavoring agent.
2-Benzothiazole-2-oxyacetic Acid
- Structure : A benzothiazole ring fused to an acetic acid group.
- Properties : High thermal stability and fluorescence, with applications in materials science and bioimaging .
- Comparison : Unlike 2-CPBA, this compound’s heterocyclic structure enables coordination with metals, broadening its utility in catalysis.
Data Tables
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
*Estimated based on peroxy group’s electron-withdrawing effects.
Table 2: Toxicity and Regulatory Status
Research Findings and Implications
- Reactivity : The peroxy group in 2-CPBA likely confers superior oxidative capacity compared to halogen or alkoxy substituents, analogous to meta-chloroperbenzoic acid (mCPBA), a widely used epoxidizing agent.
- Toxicity Gaps : As seen with 2-chlorobenzoic acid , regulatory frameworks for peroxidic analogs like 2-CPBA require robust toxicity data, which are currently lacking.
Biological Activity
2-Carboperoxybenzoic acid, also known as benzenecarboperoxoic acid, is a peroxy acid that exhibits significant biological activity, particularly in antimicrobial and oxidative processes. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula and features a peroxy group attached to a benzoic acid structure. Its unique properties arise from the presence of the peroxy group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. It has been particularly noted for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/ml |
Escherichia coli | 100 µg/ml |
Candida albicans | 25 µg/ml |
These findings indicate that this compound can be effective in controlling microbial growth, which may have applications in pharmaceuticals and food preservation .
The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon decomposition. This process leads to oxidative stress in microbial cells, resulting in damage to cellular components such as lipids, proteins, and nucleic acids.
- Oxidative Stress Induction : The peroxy group can easily release oxygen radicals, which interact with cellular macromolecules.
- Disruption of Membrane Integrity : ROS can lead to lipid peroxidation, compromising cell membrane integrity and function.
- Inhibition of Enzymatic Activity : The oxidative environment can inhibit key metabolic enzymes, further impairing microbial survival.
Study on Antimicrobial Efficacy
A study conducted by Pottorf et al. evaluated the antimicrobial efficacy of various peracids, including this compound. The results indicated that this compound was more effective than traditional antibiotics against certain resistant strains of bacteria. The study highlighted its potential as an alternative antimicrobial agent in clinical settings .
Interaction with Biothiols
Another significant research area involves the interaction of this compound with biothiols such as glutathione (GSH). This interaction enhances the compound's oxidative potential and may contribute to its antimicrobial activity by depleting cellular antioxidant reserves .
Safety and Stability Considerations
While this compound shows promising biological activity, safety assessments are crucial due to its oxidative nature. Studies have indicated that it possesses a relatively high stability at room temperature but should be handled with care to prevent uncontrolled reactions .
Q & A
Q. Basic: What synthetic methodologies are recommended for producing 2-carboperoxybenzoic acid with high purity?
Answer:
The synthesis of this compound typically involves peroxidation of 2-carboxybenzoic acid derivatives. Key steps include:
- Peracid Formation : Reacting 2-carboxybenzoyl chloride with hydrogen peroxide under controlled acidic conditions (0–5°C) to minimize decomposition .
- Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) to isolate the product, as described for structurally similar peroxides .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to H₂O₂) and reaction time (4–6 hours) to balance yield and purity .
Q. Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the peroxygen group’s presence via characteristic shifts (e.g., δ 5.2–5.5 ppm for O–O protons in similar compounds) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies molecular ions and fragmentation patterns, as demonstrated for acetylated benzoic acid derivatives .
- FT-IR : Detect peroxygen O–O stretching vibrations near 880–900 cm⁻¹ .
- X-ray Crystallography : For crystalline derivatives, use single-crystal analysis to resolve bond lengths and angles, as applied to 2-phenoxybenzoic acid analogs .
Q. Advanced: How can conflicting thermal stability data for this compound be resolved?
Answer:
Contradictions in stability reports often arise from experimental conditions. To address this:
- Controlled TGA/DSC : Perform thermogravimetric analysis under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition kinetics. For example, peroxides like 2-ethyl-6-hydroxybenzoic acid show stability up to 120°C in N₂ but degrade rapidly in air .
- Solvent Effects : Test stability in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene), as peroxide stability is solvent-dependent .
- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the O–O bond, identifying conditions that promote instability .
Q. Advanced: What computational strategies predict the reactivity of this compound in different environments?
Answer:
- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., water vs. ethanol) to predict solubility and reactivity trends .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites, as applied to fluorobenzoic acid derivatives .
- Docking Studies : For biological applications, use AutoDock Vina to assess binding affinity with target enzymes (e.g., peroxidases), leveraging methods from acetylated salicylate studies .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation, as mandated for related peroxides .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage : Store at –20°C in amber glass vials under nitrogen to inhibit peroxide decomposition .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets for benzoic acid analogs .
Q. Advanced: How do substituents on the benzoic acid ring influence the stability of the peroxygen group in derivatives?
Answer:
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents at the para position increase O–O bond stability by reducing electron density, as seen in 2-fluorobenzoic acid derivatives (decomposition >140°C) .
- Electron-Donating Groups (EDGs) : Methoxy or ethyl groups decrease stability (e.g., 2-ethyl-6-hydroxybenzoic acid decomposes at 90°C) due to enhanced radical formation .
- Steric Effects : Bulky substituents (e.g., phenoxy) hinder peroxide decomposition by steric shielding, as observed in 2-phenoxybenzoic acid analogs .
Q. Basic: What are the challenges in quantifying this compound in complex matrices?
Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
- Chromatographic Separation : Employ UPLC with a BEH Shield RP18 column (1.7 µm) and mobile phase (0.1% formic acid in acetonitrile/water) for baseline resolution .
- Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions) to achieve detection limits <1 ng/mL, validated for hydroxybenzoic acid derivatives .
Properties
IUPAC Name |
2-carbonoperoxoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)8(11)13-12/h1-4,12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVYLTSKTCWWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075200 | |
Record name | Benzenecarboperoxoic acid, 2-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2311-91-3 | |
Record name | Monoperoxyphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2311-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoperphthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenecarboperoxoic acid, 2-carboxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240744 | |
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Record name | Benzenecarboperoxoic acid, 2-carboxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Monoperphthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3STZ5UZ5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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